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Compound of Interest

Compound Name: 2-Chloro-5-iodo-4-pyridinamine

Cat. No.: B1390960 Get Quote

In the intricate world of drug discovery, the design and synthesis of novel molecular entities

hinge on the availability of versatile chemical building blocks. Among these, halogenated

heterocycles stand out for their exceptional utility. They are not merely passive scaffolds but

active participants in the synthetic endgame, offering chemists precise control over molecular

architecture. This guide focuses on a particularly valuable intermediate: 2-Chloro-5-iodo-4-
pyridinamine. Its unique di-halogenated structure is a testament to strategic design, enabling

selective, sequential functionalization that is paramount in constructing complex, biologically

active compounds. As we delve into its properties, synthesis, and applications, we will uncover

the causality behind its widespread adoption in modern medicinal chemistry programs.

Core Characteristics and Physicochemical Profile
2-Chloro-5-iodo-4-pyridinamine is a white to off-white solid at room temperature.[1] Its

structure, featuring a pyridine core substituted with an amine group and two different halogens,

is the key to its synthetic power. The physicochemical properties are summarized below.
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Property Value Reference

CAS Number 800402-12-4 [2][3]

Molecular Formula C₅H₄ClIN₂ [1][3]

Molecular Weight 254.46 g/mol [1][3]

Melting Point 126-127 °C [4]

Boiling Point 367.8 °C at 760 mmHg [1][4]

Density 2.139 g/cm³ [4]

Storage
2-8°C, protect from light, store

under inert gas
[1]

Synonyms
4-Amino-2-chloro-5-

iodopyridine
[3]

Synthesis of the Core Intermediate
The reliable and scalable synthesis of 2-Chloro-5-iodo-4-pyridinamine is crucial for its

application. The most common laboratory-scale preparation involves the electrophilic iodination

of a readily available precursor, 2-chloro-4-aminopyridine. The choice of iodinating agent and

reaction conditions is critical for achieving high yield and purity.

Synthetic Workflow: Electrophilic Iodination
The process begins with the activation of the pyridine ring by the amino group, which directs

the incoming electrophile (iodine) to the ortho and para positions. Since the para position (C4)

is blocked by the amine and the other ortho position (C3) is less sterically accessible, iodination

occurs regioselectively at the C5 position.
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Reactants

Product2-Chloro-4-aminopyridine

2-Chloro-5-iodo-4-pyridinamine

Acetic Acid, 70°C
[Ref: Echemi]

Iodine Monochloride (ICl)
or

N-Iodosuccinimide (NIS)

Click to download full resolution via product page

Caption: Synthesis of 2-Chloro-5-iodo-4-pyridinamine.

Protocol: Synthesis via Iodination with Iodine
Monochloride
This protocol is a self-validating system; completion can be monitored by Thin Layer

Chromatography (TLC) to ensure the full consumption of the starting material.

Vessel Preparation: To a 2-liter, 2-neck round-bottomed flask equipped with a reflux

condenser and magnetic stirrer, add 2-chloro-4-aminopyridine (33 g, 1 eq) and acetic acid

(1.5 L). Stir for 10 minutes to ensure complete dissolution.

Base Addition: Add potassium acetate (50 g, 2 eq) to the mixture and continue stirring for

another 10 minutes. The acetate acts as a base to neutralize the acid formed during the

reaction.

Iodination: Slowly add iodine monochloride (50 g, 1.2 eq) to the mixture. An exothermic

reaction may be observed.

Reaction: Heat the reaction mixture to reflux at 120°C for 4 hours. Monitor the reaction

progress by TLC, observing the disappearance of the starting material spot.[2]

Workup: After completion, cool the mixture and remove the acetic acid by distillation under

reduced pressure.
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Neutralization & Extraction: Basify the residue with a saturated solution of sodium

bicarbonate (NaHCO₃) until the pH is between 8-9. Extract the aqueous layer with ethyl

acetate (3 x 500 mL).

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous

sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product. Further

purification can be achieved by column chromatography or recrystallization to yield 2-chloro-

4-amino-5-iodopyridine.[2]

The Principle of Orthogonal Reactivity in Drug
Design
The primary value of 2-Chloro-5-iodo-4-pyridinamine in medicinal chemistry lies in the

differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions,

the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.

[5] This phenomenon, often termed "orthogonal reactivity," allows for a two-step, site-selective

functionalization of the pyridine core.

Step 1 (C-I Bond Activation): Milder reaction conditions can be used to selectively target the

C-I bond for a cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig),

leaving the C-Cl bond intact.

Step 2 (C-Cl Bond Activation): The resulting chloro-substituted intermediate can then

undergo a second, different cross-coupling reaction under more forcing conditions to

functionalize the C2 position.

This stepwise approach is incredibly powerful, enabling the construction of highly complex and

diverse molecular libraries from a single, common intermediate.
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Caption: Sequential cross-coupling strategy.

Application in Kinase Inhibitor Scaffolds
While 2-Chloro-5-iodo-4-pyridinamine is a versatile building block for various therapeutic

areas, its utility is exceptionally well-demonstrated in the synthesis of kinase inhibitors.[6] Many

potent kinase inhibitors, such as the chronic myelogenous leukemia drug Dasatinib, feature a

central heterocyclic core linked to multiple aryl or heteroaryl fragments.[7][8] The selective

functionalization offered by this intermediate is ideal for building such scaffolds.

Workflow: Hypothetical Synthesis of a Dasatinib-like
Scaffold
The following workflow illustrates how 2-Chloro-5-iodo-4-pyridinamine could be used to

construct a complex, multi-ring system reminiscent of a tyrosine kinase inhibitor. This

demonstrates the practical application of the orthogonal reactivity principle.
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Caption: Synthesis of a complex scaffold.

Protocol: Stepwise Functionalization
Step A: Suzuki-Miyaura Coupling at the C5 Position

This initial step targets the more reactive C-I bond to install an aryl group, a common feature in

kinase inhibitors for engaging with the adenine-binding region of the ATP pocket.

Reaction Setup: In an oven-dried flask under an inert nitrogen atmosphere, combine 2-
Chloro-5-iodo-4-pyridinamine (1 eq), the desired arylboronic acid (1.2 eq), a palladium

catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.5 eq).[5]

[9]

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

Execution: Heat the mixture to 90°C and stir for 4-6 hours, monitoring by TLC or LC-MS.

Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water

and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by

column chromatography to obtain the 2-chloro-5-aryl-4-pyridinamine intermediate.

Step B: Buchwald-Hartwig Amination at the C2 Position
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With the C5 position functionalized, the remaining C-Cl bond is targeted for C-N bond

formation. This often involves coupling with a piperazine moiety, which frequently serves to

enhance solubility and provide a vector for interacting with the solvent-exposed region of the

kinase.

Reaction Setup: Under an inert atmosphere, combine the 2-chloro-5-aryl-4-pyridinamine

intermediate from Step A (1 eq), the desired amine (e.g., N-Boc-piperazine, 1.5 eq), a

palladium precatalyst like Pd₂(dba)₃ (0.02 eq), a sterically hindered phosphine ligand such as

XPhos or RuPhos (0.04 eq), and a strong base like sodium tert-butoxide (NaOtBu, 2.0 eq).

[10][11]

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

Execution: Heat the mixture to 100-110°C and stir for 12-18 hours until the starting material

is consumed.

Workup: Cool the reaction, quench carefully with water, and extract with an organic solvent.

Wash, dry, and concentrate the organic phase. Purify by column chromatography to yield the

final coupled product.

Broader Applications and Future Outlook
Beyond kinase inhibitors, 2-Chloro-5-iodo-4-pyridinamine and its derivatives are valuable

intermediates for a range of other biologically active molecules.[4] Published research

describes its use in the synthesis of:

Antimicrobial and Antitubercular Agents: Serving as a precursor for novel pyrrolo[3,2-

c]pyridine Mannich bases that have shown promising activity against various bacteria and

Mycobacterium tuberculosis.[12]

Agrochemicals: The halogenated pyridine scaffold is a common motif in modern pesticides

and herbicides.[1][4]

Materials Science: The compound's heterocyclic nature makes it a building block for organic

materials with potential applications in electronics, such as in electroluminescent devices.[1]

[4]
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The continued exploration of novel cross-coupling methodologies will only expand the synthetic

toolbox available to chemists, further cementing the role of strategically di-halogenated

intermediates like 2-Chloro-5-iodo-4-pyridinamine in the future of drug discovery and

materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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